![molecular formula C9H20ClNO B6607985 3-(2-methoxyethyl)azepanehydrochloride CAS No. 2866353-14-0](/img/structure/B6607985.png)
3-(2-methoxyethyl)azepanehydrochloride
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Overview
Description
3-(2-methoxyethyl)azepanehydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a hydrochloride salt of 3-(2-methoxyethyl)azepane, which is a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyethyl)azepanehydrochloride typically involves the reaction of 3-(2-methoxyethyl)azepane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
3-(2-methoxyethyl)azepane+HCl→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Re:
Biological Activity
3-(2-Methoxyethyl)azepanehydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a seven-membered azepane ring with a methoxyethyl substituent. This unique structure may influence its interaction with biological targets, potentially enhancing its pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biomolecules : The methoxyethyl group may facilitate interactions through hydrogen bonding and hydrophobic effects, allowing the compound to modulate the activity of various enzymes and receptors.
- Cell Penetration : The lipophilic nature of the azepane ring may enhance membrane permeability, enabling the compound to reach intracellular targets effectively.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : The compound has been investigated for its potential in inhibiting cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating its role as a potential anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cells |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting effective cytotoxicity against tumor cells.
- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic markers following treatment with this compound.
Research Findings
Recent research has expanded on the biological implications of this compound:
- In Vitro Studies : Various assays have demonstrated that the compound can inhibit key signaling pathways associated with cancer progression, including the PI3K/AKT/mTOR pathway. This inhibition leads to cell cycle arrest and increased apoptosis in treated cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxyethyl group can significantly impact biological activity, suggesting avenues for optimizing efficacy through chemical synthesis.
Properties
IUPAC Name |
3-(2-methoxyethyl)azepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-7-5-9-4-2-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOUUJKXCIUOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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